molecular formula C16H13ClFN3O4S2 B2878027 N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886954-44-5

N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2878027
CAS No.: 886954-44-5
M. Wt: 429.87
InChI Key: ADNUKFDDAKTTDM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H13ClFN3O4S2 and its molecular weight is 429.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Research on related compounds has focused on the synthesis of novel chemical entities with potential biological activities. For instance, studies have explored the synthesis of derivatives of similar complex molecules, aiming to evaluate their anti-inflammatory, antimicrobial, and anticancer properties. These efforts are part of a broader search for new therapeutic agents with improved efficacy and safety profiles (Sunder & Maleraju, 2013).

Pharmacological Evaluations

  • Several studies have been conducted to assess the pharmacological activities of compounds structurally related to the one you're interested in. This includes evaluating their potential as inhibitors of specific enzymes or cellular receptors, which could lead to the development of new drugs for treating diseases like cancer, inflammation, and microbial infections. For example, compounds have been evaluated for their cytotoxic activities against various cancer cell lines, providing a basis for further drug development and optimization efforts (Ghorab et al., 2015).

Chemical Modification and Optimization

  • The research into related chemicals often involves chemical modification to explore the structure-activity relationships (SARs). This process helps identify the pharmacophore or the active part of the molecule necessary for biological activity. It also helps in optimizing the compound's properties, such as its metabolic stability, to make it a more effective and safer drug candidate. For example, modifications of heterocyclic compounds to improve metabolic stability have been reported, highlighting the importance of chemical modifications in drug discovery (Stec et al., 2011).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O4S2/c1-25-13-5-2-9(17)6-12(13)19-15(22)8-26-16-20-11-4-3-10(18)7-14(11)27(23,24)21-16/h2-7H,8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNUKFDDAKTTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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